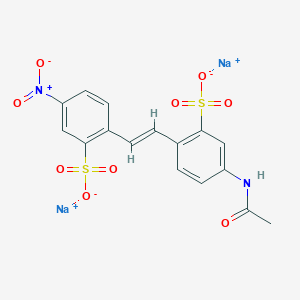

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt

Vue d'ensemble

Description

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt is a chemical compound with the molecular formula C16H12N2Na2O9S2. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of acetamido, nitro, and disulfonic acid groups, which contribute to its reactivity and functionality.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the reaction of 4-nitrostilbene-2,2’-disulfonic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-nitrostilbene-2,2’-disulfonic acid+acetic anhydride→4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt

Industrial Production Methods

In industrial settings, the production of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

Substitution: The acetamido group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-4’-acetamidostilbene-2,2’-disulfonic acid, while substitution reactions can lead to various acetamido derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₂N₂Na₂O₉S₂

- Molecular Weight : 486.38 g/mol

- Physical Form : Yellow to brownish-orange solid

- Solubility : Soluble in dimethyl sulfoxide and methanol

Biochemical Research Applications

- Proteomics : The compound is widely used as a reagent in proteomic studies, particularly for analyzing protein interactions and enzyme kinetics. Its ability to modify protein structures allows researchers to explore biochemical pathways more effectively.

- Cell Signaling Studies : Research indicates that this compound can interact with specific proteins or enzymes, influencing their activity. Such interactions are crucial for understanding cellular signaling mechanisms and potential therapeutic targets.

- Enzyme Inhibition : Studies have demonstrated that 4-acetamido-4'-nitrostilbene-2,2'-disulfonic acid disodium salt can inhibit Na,K-ATPase by modifying specific amino acid residues within the enzyme . This property makes it a useful tool for studying ion transport mechanisms in cells.

Case Studies

- A notable study published in FEBS Letters examined the effects of this compound on Na,K-ATPase activity, revealing its potential as a selective inhibitor that could be utilized in further investigations of ion transport physiology .

- Another research effort focused on the compound's role in modulating enzyme kinetics, highlighting its application in understanding metabolic pathways and drug interactions.

Unique Characteristics

The presence of both acetamido and nitro groups along with sulfonic acid functionalities distinguishes this compound from its analogs. This unique structure imparts specific solubility characteristics and reactivity advantageous for biochemical applications.

Mécanisme D'action

The mechanism of action of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with specific molecular targets. The compound can act as a fluorescent marker, binding to proteins and other biomolecules, thereby allowing researchers to study their localization and interactions. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile tool in synthetic chemistry.

Comparaison Avec Des Composés Similaires

4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt can be compared with other similar compounds, such as:

4-Acetamido-4’-isothiocyanato-2,2’-stilbenedisulfonic acid disodium salt: This compound is also used as a fluorescent marker and has similar chemical properties.

4-Amino-4’-nitrostilbene-2,2’-disulfonic acid: This compound is an important intermediate in the synthesis of dyes and has similar reactivity.

4-Acetamido-4’-maleimidylstilbene-2,2’-disulfonic acid disodium salt: Known for its thiol-reactive properties, this compound is used in the study of protein interactions.

The uniqueness of 4-Acetamido-4’-nitrostilbene-2,2’-disulfonic Acid Disodium Salt lies in its combination of functional groups, which confer specific reactivity and applications that are distinct from other similar compounds.

Activité Biologique

4-Acetamido-4'-nitrostilbene-2,2'-disulfonic Acid Disodium Salt (CAS Number: 78211-77-5) is a synthetic compound with potential biological activities, particularly in the field of cellular and molecular biology. This compound is structurally characterized by its sulfonic acid groups and acetamido group, which contribute to its solubility and reactivity. This article explores its biological activity, mechanisms of action, and applications in research.

The chemical formula for this compound is , with a molecular weight of 486.38 g/mol. Its structure includes two sulfonic acid groups that enhance its water solubility, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 486.38 g/mol |

| CAS Number | 78211-77-5 |

| Solubility | Water-soluble |

The biological activity of this compound has been primarily linked to its role as an inhibitor of various transport mechanisms in cells. It is known to inhibit the Na+/K+ ATPase pump, which is crucial for maintaining cellular ion gradients. This inhibition can lead to alterations in cellular homeostasis and may affect cell proliferation and apoptosis.

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on transport proteins, particularly those involved in amino acid transport. For example, studies have demonstrated that it can inhibit the LAT1 amino acid transporter, affecting the uptake of essential amino acids in various cell types .

Cytotoxic Effects

In vitro studies have shown that the compound can induce cytotoxic effects in cancer cell lines by disrupting metabolic pathways. The inhibition of glycolysis has been observed, suggesting potential applications in cancer therapy where metabolic reprogramming is a target .

Case Studies

- Cancer Cell Lines : In studies involving glioblastoma multiforme (GBM) cells, this compound was found to significantly reduce cell viability by inhibiting glycolytic enzymes . The mechanism involved interference with hexokinase activity, leading to decreased ATP production and increased apoptosis.

- Transporter Activity : Another study highlighted its role as a specific inhibitor of LAT1, which is overexpressed in many cancers. The inhibition of LAT1 by this compound resulted in reduced amino acid availability for tumor growth, suggesting a potential therapeutic strategy .

Applications in Research

This compound is widely used in biochemical research due to its ability to modify protein interactions and transport processes:

- Cellular Metabolism Studies : It serves as a tool for studying metabolic pathways by inhibiting key transporters.

- Drug Development : Its properties make it a candidate for developing drugs targeting metabolic dysregulation in cancer.

- Biochemical Assays : The compound is utilized in assays to measure the activity of various enzymes and transporters.

Propriétés

IUPAC Name |

disodium;5-acetamido-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O9S2.2Na/c1-10(19)17-13-6-4-11(15(8-13)28(22,23)24)2-3-12-5-7-14(18(20)21)9-16(12)29(25,26)27;;/h2-9H,1H3,(H,17,19)(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b3-2+;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPDHLOXJWYDI-WTVBWJGASA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2Na2O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.